GR 144053 Trihydrochlorid

Übersicht

Beschreibung

GR 144053 Trihydrochlorid: ist ein potenter und selektiver Antagonist des Thrombozyten-Fibrinogen-Rezeptors Glykoprotein IIb/IIIa (GpIIb/IIIa). Diese Verbindung ist bekannt für ihre Fähigkeit, die Thrombozytenaggregation zu hemmen, was sie zu einem wertvollen Werkzeug in der Erforschung der Thrombozytenaktivierung und -degranulation macht .

Herstellungsmethoden

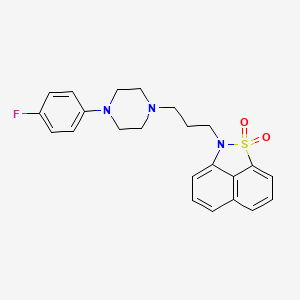

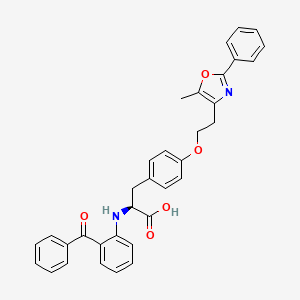

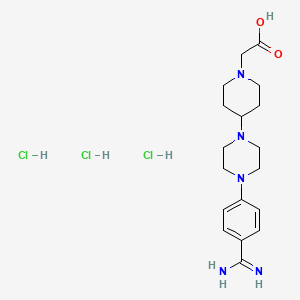

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Bildung von 4-[4-[4-(Aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid Trihydrochlorid. Die Verbindung wird typischerweise durch eine Reihe von Reaktionen synthetisiert, an denen Piperazin- und Piperidin-Derivate beteiligt sind .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht umfassend dokumentiert, folgt aber im Allgemeinen den Synthesewegen, die im Labor eingesetzt werden, mit Optimierungen für die Skalierung und Reinheit. Die Verbindung wird oft als Feststoff mit einer Reinheit von über 98 % (HPLC) geliefert .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird GR 144053 Trihydrochlorid als Reagenz verwendet, um die Mechanismen der Thrombozytenaktivierung und -degranulation zu untersuchen .

Biologie: In der biologischen Forschung ist diese Verbindung wertvoll, um die Rolle von Thrombozyten-Fibrinogen-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Medizin: Medizinisch wird this compound aufgrund seiner Fähigkeit, die Thrombozytenaggregation zu hemmen, auf seine potenzielle Verwendung als Antithrombotikum untersucht .

Industrie: In der Industrie wird this compound bei der Entwicklung neuer Therapeutika eingesetzt, die auf die Thrombozytenaggregation und verwandte Erkrankungen abzielen .

Wirkmechanismus

This compound wirkt als Nachahmer der Peptid-RGD-Sequenz, die ein potenter Inhibitor von GPIIb-IIIa ist. Durch die Bindung an GPIIb-IIIa blockiert es kompetitiv die Bindung von Fibrinogen, wodurch die Signalgebungseigenschaften des Heterodimers verändert werden. Dies führt sowohl in vivo als auch in vitro zu einer Abschwächung der Thrombozytenaggregation, -aktivierung und -degranulation .

Wirkmechanismus

Target of Action

The primary target of GR 144053 trihydrochloride is the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation.

Mode of Action

GR 144053 trihydrochloride acts as a non-peptide antagonist of GpIIb/IIIa . It mimics the peptide RGD-sequence, a potent inhibitor of GpIIb/IIIa . The compound binds to GpIIb/IIIa, competitively blocking the binding of its normal ligand, fibrinogen . This alters the signaling properties of the heterodimer .

Biochemical Pathways

The interaction of GR 144053 trihydrochloride with GpIIb/IIIa affects the biochemical pathways involved in platelet aggregation. By blocking the binding of fibrinogen to GpIIb/IIIa, it disrupts the cross-linking of platelets, a key step in the formation of a blood clot .

Result of Action

The action of GR 144053 trihydrochloride results in the attenuation of platelet aggregation, activation, and degranulation both in vivo and in vitro . This makes it highly effective at inhibiting thrombus (blood clot) formation .

Action Environment

The efficacy and stability of GR 144053 trihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action.

Biochemische Analyse

Biochemical Properties

GR 144053 trihydrochloride acts as a mimetic of the peptide RGD-sequence, which is a potent inhibitor of GPIIb-IIIa . The binding of GR 144053 trihydrochloride to GPIIb-IIIa competitively blocks the binding of its normal ligand, fibrinogen, and alters the signaling properties of the heterodimer .

Cellular Effects

GR 144053 trihydrochloride attenuates platelet aggregation, activation, and degranulation both in vivo and in vitro . It is a useful tool for the study of mechanisms in platelet activation and degranulation events .

Molecular Mechanism

The molecular mechanism of GR 144053 trihydrochloride involves its competitive binding to GPIIb-IIIa, which blocks the binding of fibrinogen, its normal ligand . This alters the signaling properties of the heterodimer, affecting platelet aggregation, activation, and degranulation .

Temporal Effects in Laboratory Settings

It is known that GR 144053 trihydrochloride is supplied as a solid and should be stored at 2-8 °C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GR 144053 trihydrochloride involves the formation of 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride. The compound is typically synthesized through a series of reactions involving piperazine and piperidine derivatives .

Industrial Production Methods: Industrial production of GR 144053 trihydrochloride is not widely documented, but it generally follows the synthetic routes used in laboratory settings, with optimizations for scale-up and purity. The compound is often supplied as a solid with a purity greater than 98% (HPLC) .

Analyse Chemischer Reaktionen

Reaktionstypen: GR 144053 Trihydrochlorid unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Aminoiminomethylgruppe hauptsächlich Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen Dimethylsulfoxid (DMSO) und verschiedene Piperazin- und Piperidin-Derivate .

Geformte Hauptprodukte: Das Hauptprodukt, das aus den Reaktionen mit this compound entsteht, ist das Trihydrochloridsalz der Verbindung selbst, das in verschiedenen Forschungsanwendungen eingesetzt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tirofiban: Ein weiterer GPIIb/IIIa-Antagonist, der als Antithrombotikum eingesetzt wird.

Eptifibatid: Ein zyklisches Heptapeptid, das die Thrombozytenaggregation hemmt, indem es die GPIIb/IIIa-Rezeptoren blockiert.

Einzigartigkeit: GR 144053 Trihydrochlorid ist aufgrund seiner Nicht-Peptid-Struktur einzigartig, die im Vergleich zu Peptid-basierten Inhibitoren wie Eptifibatid Vorteile in Bezug auf Stabilität und orale Bioverfügbarkeit bietet .

Eigenschaften

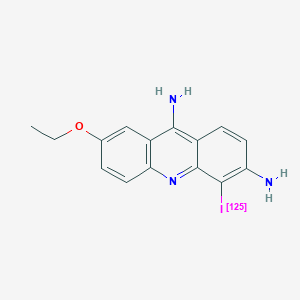

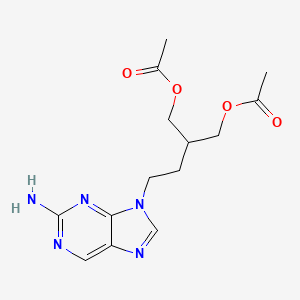

IUPAC Name |

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRNPHOBDOUQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.